molecular formula C13H26N2O3Si B14682724 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole CAS No. 36850-87-0

3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole

Katalognummer: B14682724
CAS-Nummer: 36850-87-0
Molekulargewicht: 286.44 g/mol
InChI-Schlüssel: BNDOVGWEBWBIBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a triethoxysilyl group attached to the ethyl chain at position 1 of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a suitable silane reagent. One common method is the hydrosilylation of 3,5-dimethylpyrazole with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can result in a variety of functionalized pyrazoles .

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows the compound to form strong bonds with various substrates, enhancing its stability and reactivity. The pyrazole ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole is unique due to the presence of both the triethoxysilyl group and the dimethyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

36850-87-0

Molekularformel

C13H26N2O3Si

Molekulargewicht

286.44 g/mol

IUPAC-Name

2-(3,5-dimethylpyrazol-1-yl)ethyl-triethoxysilane

InChI

InChI=1S/C13H26N2O3Si/c1-6-16-19(17-7-2,18-8-3)10-9-15-13(5)11-12(4)14-15/h11H,6-10H2,1-5H3

InChI-Schlüssel

BNDOVGWEBWBIBB-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCN1C(=CC(=N1)C)C)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.